molecular formula C14H20BNO4 B1429065 Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 1382850-08-9

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No. B1429065
CAS RN: 1382850-08-9
M. Wt: 277.13 g/mol
InChI Key: XVHSCVVLWWLIJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the related compound “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is C14H19BO4 . The molecular structure of these types of compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. This ring is further substituted with methyl groups .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate and its derivatives are primarily utilized in the synthesis and structural analysis of various chemical compounds. One study demonstrates the synthesis of boric acid ester intermediates with benzene rings, emphasizing a three-step substitution reaction. The structures of these compounds were confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Furthermore, their molecular structures were calculated using density functional theory (DFT), and the results were consistent with X-ray diffraction findings. This research also included an investigation of the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties (Huang et al., 2021).

Synthesis of Highly Functionalized Compounds

The chemical compound is also used as a scaffold for synthesizing other highly functionalized chemical structures. For example, it plays a role in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are useful scaffolds for creating a range of other specialized chemical compounds (Ruano et al., 2005).

Synthesis of Luminescent Copolymers

Another application of this compound is in the synthesis of luminescent copolymers. A study explored the synthesis of copolymers characterized by molecular weight determination, elemental analysis, and various spectroscopic methods. These copolymers showed absorption peaks at specific wavelengths and displayed emission in both solution and solid states, indicating potential applications in materials science (Cheon et al., 2005).

Conformation and Vibrational Properties Studies

The compound is also significant in studying conformation and vibrational properties of synthesized compounds. A study focused on the synthesis of specific compounds, their structure characterization, and subsequent analysis using DFT to compare with X-ray diffraction results. This comprehensive approach helps in understanding the molecular structure and behavior of such compounds in various conditions (Wu et al., 2021).

Mechanism of Action

Target of Action

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a complex organic compound that primarily targets specific biochemical pathways. The compound’s primary targets are often enzymes or receptors involved in these pathways .

Mode of Action

The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to a molecule . This interaction can result in changes to the structure and function of the target molecule, potentially altering its activity within the biochemical pathway .

Biochemical Pathways

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is involved in several biochemical pathways. It is often used in Suzuki-Miyaura cross-coupling reactions , which are important in the synthesis of various organic compounds. The compound’s action can affect downstream effects in these pathways, potentially leading to changes in cellular function .

Result of Action

The molecular and cellular effects of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate’s action depend on the specific biochemical pathway it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic compounds .

properties

IUPAC Name

methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-9-7-11(12(17)18-6)16-8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHSCVVLWWLIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (500 mg, 1.97 mmol), 1,3-bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) (125 mg, 0.20 mmol), palladium(II) acetate (22 mg, 0.10 mmol), potassium carbonate (413 mg, 2.96 mmol), and methanol (1.20 mL, 29.59 mmol) in DMF (6 mL) was evacuated and then filled with nitrogen (3×), and then evacuated and filled with carbon monoxide (2×). The reaction mixture was then heated at 100° C. for 2 hours under a balloon of carbon monoxide. The cooled reaction was diluted with ethyl acetate (10 mL), filtered over Celite, and concentrated in vacuo to provide a dark red residue that was filtered through a silica plug, eluting with ethyl acetate (60 mL). The pale yellow eluent was concentrated in vacuo to afford the title compound as a yellow oil (350 mg, 64%). 1H NMR (400 MHz, CDCl3) δ 8.92 (s, 1H), 7.91 (s, 1H), 4.00 (s, 3H), 2.59 (s, 3H), 1.36 (s, 12H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

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